3-(3-Chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFNOS/c21-16-5-3-4-15(14-16)8-9-20(24)23-11-10-19(25-13-12-23)17-6-1-2-7-18(17)22/h1-7,14,19H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRIANCSJKTXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-Chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound belongs to a class of aryl-substituted propan-1-one derivatives, which are structurally related to psychoactive cathinones and synthetic cannabinoids. Below is a detailed comparison with key analogues:
Key Findings from Comparative Analysis
Halogenation Effects: The 3-chlorophenyl group in the target compound and 3-CMC enhances metabolic stability compared to non-halogenated analogues (e.g., methcathinone). However, the addition of a 2-fluorophenyl group in the thiazepane ring may further reduce oxidative metabolism, as seen in fluorinated cathinones .
Heterocyclic Modifications: The 1,4-thiazepane ring introduces conformational flexibility and sulfur-based hydrogen bonding, distinguishing it from rigid bicyclic structures (e.g., benzodioxol in Dipentylone). This could modulate selectivity for monoamine transporters vs. opioid or cannabinoid receptors .
Toxicity and Safety: Unlike flavouring propan-1-ones (e.g., Hesperidin derivatives), halogenated aryl-propanones like the target compound lack GRAS status.
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | 3-CMC | Dipentylone |
|---|---|---|---|
| Molecular Weight (g/mol) | 390.87 | 213.68 | 293.35 |
| logP (Predicted) | 3.2 | 2.1 | 2.8 |
| Hydrogen Bond Acceptors | 5 | 3 | 4 |
| Rotatable Bonds | 6 | 4 | 7 |
Table 2: Regulatory and Toxicity Data
| Parameter | Target Compound | 3-CMC | Hesperidin DHC |
|---|---|---|---|
| Genotoxicity | Not tested | Positive in vitro | Negative |
| Regulatory Status | Uncontrolled | Schedule II | GRAS |
Biological Activity
3-(3-Chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one is a synthetic compound that belongs to the class of thiazepane derivatives. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16ClF N2S
- Molecular Weight : 320.84 g/mol
Biological Activity Overview
Research on the biological activity of this compound has indicated several areas of interest:
Antimicrobial Activity
Studies have shown that thiazepane derivatives exhibit antimicrobial properties. The compound's structural features may contribute to its ability to disrupt bacterial cell walls or inhibit critical enzymes involved in bacterial metabolism.
Anticonvulsant Properties
Research has highlighted the anticonvulsant potential of thiazepane derivatives. In a study comparing various compounds, this specific derivative demonstrated a significant protective effect in seizure models, suggesting its utility in treating epilepsy.
Neuroprotective Effects
The neuroprotective properties of thiazepane derivatives have been explored. The compound may exert its effects through modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- GABA Receptor Modulation : The compound may enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
- Ion Channel Interaction : It might interact with voltage-gated sodium and calcium channels, stabilizing neuronal membranes and preventing excessive excitability.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticonvulsant | Significant seizure protection in models | |
| Neuroprotective | Modulation of GABAergic transmission |
Case Study: Anticonvulsant Activity
In a controlled study involving various thiazepane derivatives, this compound was tested for its anticonvulsant properties using the maximal electroshock (MES) test. The results indicated that the compound provided significant protection against seizures at lower dosages compared to standard anticonvulsants like phenytoin and carbamazepine.
Q & A
Q. What are the common synthetic routes for 3-(3-Chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one, and what key reaction conditions influence yield?
Answer: The synthesis typically involves multi-step strategies:
- Friedel-Crafts acylation to introduce aromatic ketone groups, using catalysts like AlCl₃ in anhydrous dichloromethane at 0–5°C (to minimize side reactions) .
- Nucleophilic substitution to form the thiazepane ring, employing reagents such as LiAlH₄ in tetrahydrofuran (THF) under reflux for 6–8 hours .
- Coupling reactions (e.g., Suzuki-Miyaura) to attach fluorophenyl groups, requiring palladium catalysts and controlled pH (~7.5) to stabilize intermediates .
Key conditions : Temperature control (±2°C), solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios (1.2–1.5 equiv. of nucleophiles) critically affect yield.
Q. How can researchers characterize the structural and purity profile of this compound?
Answer: Use a combination of analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO to confirm aromatic substituents and thiazepane ring conformation. Compare chemical shifts with computational models (e.g., density functional theory) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (5–95% over 20 min) to assess purity (>95%) and detect trace byproducts .
- X-ray crystallography : For absolute stereochemical confirmation, grow single crystals via slow evaporation in ethanol/water mixtures (7:3 v/v) .
Advanced Research Questions
Q. How can structural modifications to the fluorophenyl or chlorophenyl groups enhance target selectivity in biological assays?
Answer: Systematic structure-activity relationship (SAR) studies are essential:
- Replace 2-fluorophenyl with 2,5-difluorophenyl to evaluate steric effects on receptor binding (e.g., via molecular docking using AutoDock Vina) .
- Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-chlorophenyl position to modulate electron density and improve metabolic stability (assessed via liver microsome assays) .
- Compare IC₅₀ values across derivatives using standardized kinase inhibition assays (e.g., ADP-Glo™ kinase assays) to quantify selectivity shifts .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Answer: Discrepancies often arise from experimental variability :
- Sample preparation : Standardize solvent (e.g., DMSO concentration <0.1% in cell assays) and storage conditions (-80°C under argon) to prevent degradation .
- Assay conditions : Use isogenic cell lines (CRISPR-validated) to eliminate genetic variability, and include positive controls (e.g., staurosporine for apoptosis assays) .
- Statistical validation : Apply multivariate analysis (e.g., PCA) to datasets from ≥3 independent replicates to identify outlier protocols .
Q. What methodologies optimize the compound’s solubility for in vivo pharmacokinetic studies?
Answer:
- Co-solvent systems : Use 10% β-cyclodextrin in PBS (pH 7.4) to solubilize hydrophobic moieties .
- Salt formation : React the ketone with hydrochloric acid to form a water-soluble hydrochloride salt (confirm via FTIR peaks at 1700 cm⁻¹ for carbonyl) .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter, measured via DLS) to enhance bioavailability .
Q. How does the thiazepane ring’s conformation influence binding to neurological targets?
Answer:
- Conformational analysis : Perform molecular dynamics simulations (AMBER force field) to predict ring puckering modes (chair vs. boat) and their steric compatibility with GABAₐ receptor pockets .
- Crystallographic data : Compare X-ray structures of the compound bound to purified receptor fragments (resolution ≤2.0 Å) to identify critical hydrogen bonds (e.g., between sulfur and Arg112 residues) .
Q. What strategies mitigate byproduct formation during nucleophilic substitution steps?
Answer:
- Temperature modulation : Maintain reactions at -20°C to suppress elimination pathways (e.g., E2 mechanisms) .
- Protecting groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups, removed later via TFA treatment .
- Catalyst screening : Test Pd(OAc)₂/XPhos systems for Suzuki couplings to improve regioselectivity (>90% by GC-MS) .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Answer:
- QSAR models : Train algorithms on logP (1.5–3.5), polar surface area (<90 Ų), and molecular weight (<500 Da) data from existing CNS drugs .
- BBB permeability assays : Validate predictions using in vitro PAMPA-BBB models (Pe > 4.0 × 10⁻⁶ cm/s indicates high penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
